molecular formula C15H11O4- B181476 1,3-Benzenedicarboxylic acid, mono(phenylmethyl) ester CAS No. 113266-88-9

1,3-Benzenedicarboxylic acid, mono(phenylmethyl) ester

Cat. No.: B181476
CAS No.: 113266-88-9
M. Wt: 255.24 g/mol
InChI Key: AJGDGCHSUWBVKE-UHFFFAOYSA-M
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Description

1,3-Benzenedicarboxylic acid, mono(phenylmethyl) ester, also known as 3-(benzyloxycarbonyl)benzoic acid, is an organic compound with the molecular formula C15H12O4. This compound is a derivative of benzenedicarboxylic acid, where one of the carboxyl groups is esterified with a benzyl group. It is commonly used in various industrial applications and scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzenedicarboxylic acid, mono(phenylmethyl) ester can be synthesized through the esterification of 1,3-benzenedicarboxylic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product. The use of environmentally friendly catalysts and solvents is also a focus in modern industrial production to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, mono(phenylmethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzenedicarboxylic acid, mono(phenylmethyl) ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-benzenedicarboxylic acid, mono(phenylmethyl) ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release benzenedicarboxylic acid and benzyl alcohol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, influencing various cellular processes .

Comparison with Similar Compounds

1,3-Benzenedicarboxylic acid, mono(phenylmethyl) ester can be compared with other similar compounds such as:

The uniqueness of this compound lies in its ester group, which imparts distinct chemical properties and reactivity compared to its non-esterified counterparts.

Properties

IUPAC Name

3-phenylmethoxycarbonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-14(17)12-7-4-8-13(9-12)15(18)19-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGDGCHSUWBVKE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11O4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593602
Record name 3-[(Benzyloxy)carbonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113266-88-9
Record name 3-[(Benzyloxy)carbonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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